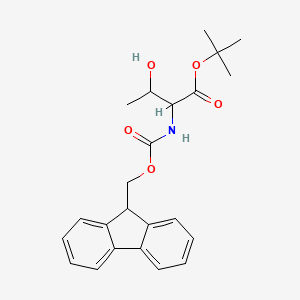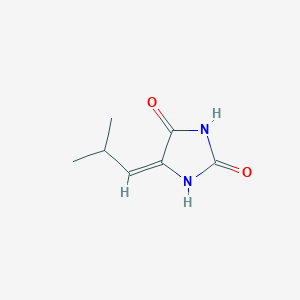![molecular formula C18H27NO2S B12831501 4-(2-Butyloctyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B12831501.png)
4-(2-Butyloctyl)-4H-thieno[3,2-b]pyrrole-5,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Butyloctyl)-4H-thieno[3,2-b]pyrrole-5,6-dione is an organic compound belonging to the class of thieno[3,2-b]pyrrole derivatives. This compound is notable for its unique structural features, which include a thieno[3,2-b]pyrrole core and a 2-butyloctyl side chain. These structural elements confer specific electronic and steric properties, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Butyloctyl)-4H-thieno[3,2-b]pyrrole-5,6-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Thieno[3,2-b]pyrrole Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions.
Introduction of the 2-Butyloctyl Side Chain: This can be achieved through alkylation reactions, where the thieno[3,2-b]pyrrole core is reacted with a 2-butyloctyl halide in the presence of a base like potassium carbonate.
Oxidation to Form the Dione: The final step involves the oxidation of the intermediate to form the 5,6-dione structure. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability
Propiedades
Fórmula molecular |
C18H27NO2S |
|---|---|
Peso molecular |
321.5 g/mol |
Nombre IUPAC |
4-(2-butyloctyl)thieno[3,2-b]pyrrole-5,6-dione |
InChI |
InChI=1S/C18H27NO2S/c1-3-5-7-8-10-14(9-6-4-2)13-19-15-11-12-22-17(15)16(20)18(19)21/h11-12,14H,3-10,13H2,1-2H3 |
Clave InChI |
RRFFXXLJKZRUQP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCC)CN1C2=C(C(=O)C1=O)SC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B12831421.png)



![1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol](/img/structure/B12831451.png)
![1-(Bicyclo[1.1.1]pentan-1-yl)-4-phenylpiperidine](/img/structure/B12831452.png)

![1,1'-[(1R)-2,2',3,3'-Tetrahydro-3,3,3',3',5,5'-hexamethyl-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[1,1-diphenylphosphine oxide]](/img/structure/B12831458.png)
![(Z)-3-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile](/img/structure/B12831461.png)
![(5S,8S)-8-[[[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one](/img/structure/B12831465.png)



![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B12831490.png)
